molecular formula C13H11FN2O B2841244 2-amino-N-(4-fluorophenyl)benzamide CAS No. 216502-06-6

2-amino-N-(4-fluorophenyl)benzamide

Cat. No. B2841244
CAS RN: 216502-06-6
M. Wt: 230.242
InChI Key: CVDGBBCJEMBUAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-amino-N-(4-fluorophenyl)benzamide” is a chemical compound with the molecular formula C13H11FN2O . It is used for proteomics research . The compound is stored at room temperature and is available in solid form .


Synthesis Analysis

The synthesis of benzamides, including “this compound”, can be achieved through direct condensation of carboxylic acids and amines . This reaction can be performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzamide moiety that is N-linked to a benzyl group . The InChI code for this compound is 1S/C13H11FN2O/c14-10-3-7-12(8-4-10)16-13(17)9-1-5-11(15)6-2-9/h1-8H,15H2,(H,16,17) .


Chemical Reactions Analysis

The compound “this compound” can undergo N-arylation reactions with phenyl boronic acid via a Chan–Evans–Lam (CEL) type reaction . This reaction can be catalyzed by a Cu@Phen@MGO catalyst .


Physical And Chemical Properties Analysis

The compound “this compound” has a molecular weight of 230.24 . It is a solid at room temperature . The compound should be stored in a dark place and under an inert atmosphere .

Scientific Research Applications

1. Neurological Research and Imaging

2-Amino-N-(4-fluorophenyl)benzamide derivatives have been utilized in neurological research, particularly for Alzheimer's disease. For instance, a specific derivative was employed in positron emission tomography (PET) imaging to quantify serotonin 1A (5-HT(1A)) receptor densities in the brains of Alzheimer's disease patients. This study revealed significant decreases in receptor densities, correlating with worsening clinical symptoms and neuropathological loads (Kepe et al., 2006).

2. Antipsychotic Drug Development

Benzamide analogues, including those related to this compound, have been investigated for their potential as antipsychotic drugs. Research has shown that certain derivatives maintain dopamine antagonistic activity and exhibit increased activity compared to parent compounds, offering potential for new antipsychotic treatments (van Wijngaarden et al., 1987).

3. Cancer Research

Derivatives of this compound have been explored in cancer research. One such derivative, identified as MGCD0103, has been found to be an orally active histone deacetylase inhibitor, showing significant antitumor activity and potential as an anticancer drug (Zhou et al., 2008).

4. Antioxidant Studies

In the field of chemistry and biochemistry, amino-substituted benzamide derivatives, similar to this compound, have been studied for their antioxidant properties. Electrochemical studies have provided insights into their mechanisms as antioxidants, revealing their potential in scavenging free radicals (Jovanović et al., 2020).

5. Antimicrobial and Antibiofilm Research

Research has also focused on the antimicrobial and antibiofilm properties of benzamide derivatives. Studies have shown that certain derivatives exhibit significant activity against bacterial strains known for their ability to grow in biofilms, highlighting their potential as novel anti-microbial agents (Limban et al., 2011).

6. Radiotherapy Enhancement

Novel phenylpyrimidine derivatives, structurally related to this compound, have been investigated for their potential to enhance the effectiveness of radiotherapy in cancer treatment. These derivatives have shown promising results in increasing radiosensitivity, offering a new approach to improve radiotherapy outcomes (Jung et al., 2019).

7. Mosquito Development Inhibition

Certain benzamides, related to this compound, have been found to be effective inhibitors of mosquito development. These compounds have shown potential for controlling larval populations of various mosquito species, thereby contributing to vector control efforts (Schaefer et al., 1978).

Safety and Hazards

The safety information for “2-amino-N-(4-fluorophenyl)benzamide” indicates that it is associated with several hazard statements, including H302, H315, H319, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

2-amino-N-(4-fluorophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FN2O/c14-9-5-7-10(8-6-9)16-13(17)11-3-1-2-4-12(11)15/h1-8H,15H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVDGBBCJEMBUAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a stirred solution of N-(4-fluorophenyl)-2-nitrobenzamide (4.0 g, 15.4 mmol) in methanol (220 mL) and tetrahydrofuran (110 mL) was added nickel acetate tetrahydrate (7.7 g, 31 mmol). Sodium borohydride (2.3 g, 62 mmol) was added in small portions. After gas evolution had ceased, the solvent was removed in vacuo. The residue was partitioned between ethyl acetate and concentrated ammonium hydroxide, and the layers were separated. The organic phase was washed with concentrated ammonium hydroxide and saturated aqueous sodium chloride solution, dried (magnesium sulfate), filtered, and concentrated in vacuo to give 2.86 g (81%) of the title compound as an off-white solid.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
220 mL
Type
solvent
Reaction Step One
Quantity
110 mL
Type
solvent
Reaction Step One
Quantity
7.7 g
Type
catalyst
Reaction Step One
Quantity
2.3 g
Type
reactant
Reaction Step Two
Yield
81%

Synthesis routes and methods II

Procedure details

To a solution of 4-fluoroaniline (2.40 mL, 24.5 mmol) in N,N-dimethylformamide (30 mL) was added isatoic anhydride (4.00 g, 24.5 mmol), and the reaction mixture was heated at 115° C. for 14 hours. The reaction mixture was cooled to room temperature and diluted with ethyl acetate (100 mL). The organic layer was washed with 1 N NaOH (200 mL), water (100 mL), then brine, and dried over Na2SO4. The solvent was removed under reduced pressure to give crude product, which was purified by column chromatography (silica gel 230-400 mesh; 10% EtOAc/hexane as eluent) to give 2-amino-N-(4-fluoro-phenyl)-benzamide as white solid. Yield: 2.00 g (35%).
Quantity
2.4 mL
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.